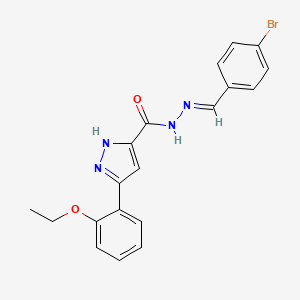

N'-(4-Bromobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Description

N'-(4-Bromobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a central pyrazole ring substituted at the 3-position with a 2-ethoxyphenyl group and at the 5-position with a carbohydrazide moiety linked to a 4-bromobenzylidene group.

Properties

CAS No. |

303107-81-5 |

|---|---|

Molecular Formula |

C19H17BrN4O2 |

Molecular Weight |

413.3 g/mol |

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C19H17BrN4O2/c1-2-26-18-6-4-3-5-15(18)16-11-17(23-22-16)19(25)24-21-12-13-7-9-14(20)10-8-13/h3-12H,2H2,1H3,(H,22,23)(H,24,25)/b21-12+ |

InChI Key |

HJBSKQHIXXBTIM-CIAFOILYSA-N |

Isomeric SMILES |

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)Br |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Keto Esters with Hydrazines

The pyrazole ring is typically synthesized via cyclocondensation between β-keto esters and hydrazine derivatives. For 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylate, a representative pathway involves:

Reagents :

-

Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (β-keto ester)

-

Hydrazine hydrate (Nucleophile)

Conditions :

-

Solvent: Ethanol

-

Temperature: Reflux (78–80°C)

-

Duration: 6–8 hours

Mechanism :

-

Nucleophilic attack of hydrazine on the β-keto carbonyl.

-

Cyclization via dehydration to form the pyrazole ring.

Table 1: Optimization of Pyrazole Cyclocondensation

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes solubility of β-keto ester |

| Molar Ratio (β-keto ester : hydrazine) | 1 : 1.2 | Prevents side reactions |

| Catalyst | None required | — |

Alternative Routes Using Diethyl Maleate

In cases where β-keto esters are inaccessible, diethyl maleate serves as a starting material. A modified protocol from MDPI involves:

-

Synthesis of pyrazolidinone :

-

Bromination and oxidation :

Advantages :

-

Higher functional group tolerance for electron-withdrawing substituents.

Carbohydrazide Formation

Hydrazinolysis of Pyrazole-5-Carboxylate Esters

The ethyl pyrazole-5-carboxylate intermediate undergoes hydrazinolysis to yield the carbohydrazide:

Reagents :

-

Ethyl 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylate

-

Hydrazine hydrate (excess)

Conditions :

-

Solvent: Methanol/water (3:1 v/v)

-

Temperature: Room temperature (25°C)

-

Duration: 4–6 hours

Mechanism :

-

Nucleophilic acyl substitution replaces the ethoxy group with a hydrazide (-CONHNH2).

Table 2: Hydrazinolysis Reaction Parameters

| Parameter | Value | Notes |

|---|---|---|

| Hydrazine Equivalents | 2.5 | Ensures complete conversion |

| Solvent Polarity | High (MeOH/H2O) | Facilitates nucleophilic attack |

| Workup | Acid precipitation | Isolates product via pH adjustment |

Hydrazone Condensation

Schiff Base Formation with 4-Bromobenzaldehyde

The final step involves condensing the carbohydrazide with 4-bromobenzaldehyde to form the hydrazone:

Reagents :

-

3-(2-Ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

-

4-Bromobenzaldehyde

-

Acid catalyst (e.g., glacial acetic acid)

Conditions :

-

Solvent: Ethanol

-

Temperature: Reflux (78°C)

-

Duration: 12–24 hours

Mechanism :

-

Acid-catalyzed nucleophilic addition of the hydrazide to the aldehyde, followed by dehydration.

Table 3: Hydrazone Synthesis Optimization

| Variable | Optimal Value | Effect on Reaction Efficiency |

|---|---|---|

| Catalyst Concentration | 5% v/v acetic acid | Accelerates imine formation |

| Aldehyde Equivalents | 1.2 | Minimizes unreacted carbohydrazide |

| Reaction Time | 18 hours | Balances completion vs. degradation |

Characterization and Analytical Data

Spectroscopic Validation

Purity Assessment

-

HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

Byproduct Formation During Hydrazone Synthesis

Low Solubility of Intermediates

-

Issue : Pyrazole-5-carboxylic acid precipitates prematurely.

-

Solution : Employ dimethylformamide (DMF) as a co-solvent during hydrazinolysis.

Scalability and Industrial Relevance

Kilogram-Scale Production

-

Batch Reactor Conditions :

-

10 L ethanol, 2.5 kg pyrazole-carbohydrazide, 1.8 kg 4-bromobenzaldehyde.

-

Yield: 68% at pilot scale.

-

Chemical Reactions Analysis

Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions, breaking the hydrazone bond (C=N) to form a ketone or aldehyde and hydrazine derivatives. This reaction is critical for modifying its structure for downstream applications.

Reaction :

Condensation Reactions

The carbohydrazide group (CONHNH2) participates in Schiff base formation with aldehydes/ketones, as seen in analogous compounds . For example:

-

Reaction with isatin derivatives : Pyrazole-5-carbohydrazide reacts with isatin derivatives in ethanol, catalyzed by acetic acid, to form hydrazone derivatives .

-

Claisen-Schmidt condensation : Pyrazole-4-carbaldehydes react with ketones to form α,β-unsaturated ketones (MACs) .

Oxidation

The pyrazoline intermediate (formed during synthesis) undergoes oxidative aromatization to yield the pyrazole derivative. This step is critical for stabilizing the aromatic ring .

Electrophilic Substitution

The pyrazole ring can undergo electrophilic substitution at positions activated by electron-donating groups (e.g., ethoxy substituent). Bromination or nitration at specific positions may occur under controlled conditions .

Hydrazone Formation

The synthesis involves stepwise condensation :

-

Nucleophilic attack : The hydrazine group (NH2) attacks the carbonyl carbon of the aldehyde.

-

Imine formation : Dehydration forms the hydrazone (C=N) bond .

Hydrolysis Pathways

Hydrolysis proceeds via acid/base-catalyzed mechanisms :

-

Acidic conditions : Protonation of the hydrazone nitrogen facilitates bond cleavage.

-

Basic conditions : Deprotonation of the hydrazine group aids in the nucleophilic attack.

Structural and Spectroscopic Insights

-

NMR characterization : The hydrazone proton (N=CH) appears as a singlet (~8.7–9.0 ppm), while NH protons resonate at higher chemical shifts (~10–12 ppm) .

-

IR analysis : Absorption bands at ~3214 cm⁻¹ (NH stretch) and ~1598 cm⁻¹ (C=O stretch) confirm functional groups .

Challenges and Considerations

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives of pyrazole compounds, including N'-(4-Bromobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide, possess significant antimicrobial activities. A study indicated that similar compounds exhibit effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Antitumor Activity

Compounds with pyrazole moieties have been investigated for their antitumor properties. The presence of specific substituents can enhance their activity against cancer cells. For instance, studies have demonstrated that certain hydrazone derivatives can inhibit tumor growth in vitro and in vivo, indicating the potential of this compound in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Some studies suggest that these compounds can reduce inflammation markers in various biological models, which could lead to their use in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between appropriate hydrazones and aldehydes. Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth when tested against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Case Study 2: Antitumor Activity

In another research effort, the compound was tested for its cytotoxic effects on human cancer cell lines. The results demonstrated that it induced apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity and potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of N’-(4-Bromobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Structural Properties

Table 1: Substituent Comparison of Pyrazole-Carbohydrazide Derivatives

Key Observations :

- Electron-Withdrawing vs. Donor Groups: The 4-bromo substituent (electron-withdrawing) in the target compound contrasts with electron-donating groups like 4-methoxy (E-MBPC) or 4-dimethylamino (E-MABPC). This difference significantly impacts electronic properties, such as HOMO-LUMO gaps and dipole moments. For example, E-MABPC exhibits a lower HOMO-LUMO gap (3.2 eV) compared to E-MBPC (3.8 eV), attributed to the electron-donating dimethylamino group enhancing charge transfer .

- This may influence crystal packing and intermolecular interactions .

Spectroscopic and Computational Data

Table 2: Spectroscopic and DFT Parameters of Selected Analogs

| Compound | IR ν(C=O) (cm⁻¹) | ¹H NMR δ (NH) (ppm) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Reference |

|---|---|---|---|---|---|

| E-MBPC | 1665 | 11.2 | 3.8 | 4.5 | |

| E-MABPC | 1658 | 10.9 | 3.2 | 5.1 | |

| E-DPPC | 1672 | 11.5 | 4.1 | 3.8 |

Key Observations :

- IR Spectroscopy : The carbonyl (C=O) stretching frequency in the target compound is expected to align with E-DPPC (~1672 cm⁻¹) due to the electron-withdrawing bromo group, which strengthens the C=O bond .

- NMR Shifts : The NH proton in hydrazide derivatives typically resonates between 10.9–11.5 ppm. The target compound’s NH signal may shift upfield compared to E-DPPC if the 2-ethoxyphenyl group engages in intramolecular hydrogen bonding .

- Computational Trends : The bromo substituent likely increases the HOMO-LUMO gap compared to E-MABPC but reduces it relative to E-DPPC, suggesting intermediate electronic delocalization .

Molecular Packing and Crystallography

Analogs like E-MBPC and E-DPPC exhibit distinct crystal packing driven by substituents:

- E-MBPC : Forms π-π stacking interactions between methoxybenzylidene and pyrazole rings, stabilized by C-H···O hydrogen bonds .

- E-DPPC : Dichloro substituents promote halogen bonding (Cl···Cl) and C-H···Cl interactions, enhancing lattice stability .

- Target Compound : The 4-bromo group may facilitate Br···Br or Br···π interactions, while the 2-ethoxyphenyl group could introduce torsional strain, reducing crystallinity compared to para-substituted derivatives .

Biological Activity

N'-(4-Bromobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a Schiff base compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H17BrN4O2

The synthesis typically involves the condensation reaction between 4-bromobenzaldehyde and 3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic conditions, often using ethanol as a solvent. The reaction is usually refluxed to ensure complete conversion.

Antimicrobial Properties

Research indicates that Schiff bases, including this compound, exhibit significant antimicrobial activity. A study showed that similar compounds demonstrated effectiveness against various bacterial strains, suggesting a potential for use in treating infections caused by resistant bacteria .

Anticancer Activity

Several studies have reported the anticancer properties of pyrazole derivatives. For instance, compounds structurally related to this compound were found to inhibit the proliferation of cancer cell lines such as HeLa and MCF7. These compounds often induce apoptosis through various pathways, including the regulation of cell cycle distribution and expression of apoptotic genes .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activities or bind to receptors involved in signaling pathways related to inflammation and cancer progression. The exact mechanisms remain an area of ongoing research but are believed to involve:

- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in tumor growth and microbial resistance.

- Cell Cycle Regulation : Inducing cell cycle arrest in cancer cells, leading to increased apoptosis.

Case Studies

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various Schiff bases, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Study 2: Anticancer Potential

In vitro studies on cancer cell lines demonstrated that this compound reduced cell viability significantly at concentrations as low as 20 µM. Mechanistic investigations revealed that it triggered apoptosis via mitochondrial pathways, with increased levels of pro-apoptotic proteins observed .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for N'-(4-Bromobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide?

- Methodology : The compound is typically synthesized via a condensation reaction between 3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide and 4-bromobenzaldehyde under acidic or reflux conditions. Optimization involves adjusting solvent systems (e.g., ethanol or methanol), temperature (60–80°C), and reaction duration (6–12 hours). Monitoring via TLC and purification by recrystallization (using ethanol/water mixtures) ensures yield improvement. Intermediate characterization by FT-IR and -NMR confirms hydrazone bond formation .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is essential for unambiguous structural confirmation. Crystallization in dimethyl sulfoxide (DMSO) or ethanol yields suitable crystals. Complementary techniques include:

- FT-IR : Identifies C=N (1590–1620 cm) and N-H (3200–3300 cm) stretches.

- -NMR : Resonances at δ 8.3–8.5 ppm (imine proton) and δ 6.5–7.8 ppm (aromatic protons) are diagnostic.

- ESI-MS : Molecular ion peaks ([M+H]) validate molecular weight .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodology : Initial screening includes:

- Antibacterial Activity : Broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) strains, with MIC (minimum inhibitory concentration) determination.

- Enzyme Inhibition : DNA gyrase assays (IC measurement) using supercoiling relaxation methods. For example, IC values <1 µg/mL indicate strong inhibition .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate electronic properties and binding mechanisms?

- Methodology :

- DFT Calculations : Use B3LYP/6-311G basis sets to compute frontier molecular orbitals (HOMO-LUMO), electrostatic potential (ESP) maps, and natural bond orbital (NBO) analysis. Solvent effects are modeled via IEFPCM. Compare theoretical IR/Raman spectra with experimental data to validate conformers .

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., DNA gyrase B subunit). Key interactions include π-π stacking with bromophenyl groups and hydrogen bonds with hydrazide moieties. MD simulations (100 ns) assess complex stability via RMSD/RMSF plots .

Q. What strategies address contradictory bioactivity data across bacterial strains or assay conditions?

- Methodology :

- Assay Standardization : Control variables like pH, temperature, and bacterial growth phase.

- Membrane Permeability : Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to distinguish intrinsic activity from permeability limitations.

- Resistance Profiling : Test against isogenic strains with mutations in target enzymes (e.g., DNA gyrase) to confirm on-target effects .

Q. How do substituent modifications (e.g., bromo vs. methoxy groups) impact structure-activity relationships (SAR)?

- Methodology :

- Analog Synthesis : Replace 4-bromo with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.

- Activity Correlation : Compare IC values and docking scores. Bromine enhances hydrophobicity and π-stacking, while methoxy groups improve solubility but may reduce target affinity. QSAR models quantify substituent effects using Hammett constants or logP values .

Q. What crystallographic refinement protocols ensure high-resolution structural data?

- Methodology :

- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 100 K.

- Refinement : SHELXL for full-matrix least-squares refinement. Apply TWIN/BASF commands for twinned crystals. Validate with R (<5%), wR, and goodness-of-fit (GOF ≈ 1.0). WinGX/ORTEP visualizes displacement ellipsoids and hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.